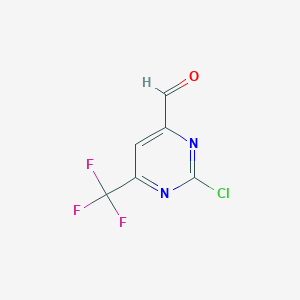![molecular formula C24H22O4 B12436781 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.403 g/mol . This compound is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(phenylmethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the saturated carboxylic acid.
Substitution: The major products are the substituted phenylmethoxy derivatives.
Scientific Research Applications
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-[3,4-Bis(ethoxycarbonyloxy)phenyl]prop-2-enoic acid
- (Z)-3-(3-Methoxy-4-phenylmethoxy-phenyl)prop-2-enoic acid
- Methyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
- Ethyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
Uniqueness
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two phenylmethoxy groups enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C24H22O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26) |
InChI Key |
QFWHHQMKIBIPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


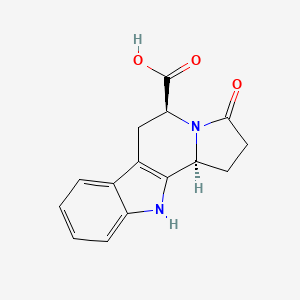
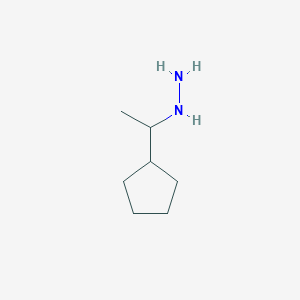


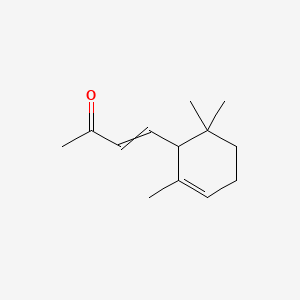

![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)

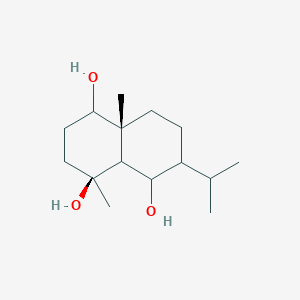
![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
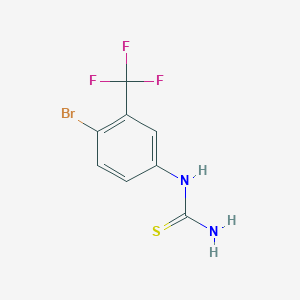
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)

